4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS 76574-50-0) is a trisubstituted pyrimidine building block (C₆H₄F₃N₃O, MW 191.11) bearing a 4‑amino group, a 2‑trifluoromethyl group, and a 5‑carbaldehyde function on the pyrimidine ring. Its orthogonal reactive handles (aromatic amine, electrophilic aldehyde) support chemoselective elaboration for medicinal chemistry and agrochemical discovery programs, and the 2‑CF₃ substituent imparts elevated lipophilicity (predicted LogP ≈ 0.82) and metabolic stability relative to non‑fluorinated pyrimidine carbaldehydes.

Molecular Formula C6H4F3N3O
Molecular Weight 191.11 g/mol
CAS No. 76574-50-0
Cat. No. B12922617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde
CAS76574-50-0
Molecular FormulaC6H4F3N3O
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)C(F)(F)F)N)C=O
InChIInChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-13)4(10)12-5/h1-2H,(H2,10,11,12)
InChIKeyCCUCOUJCNASVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS 76574-50-0) — Procurement-Relevant Identity and Core Characteristics


4-Amino-2-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS 76574-50-0) is a trisubstituted pyrimidine building block (C₆H₄F₃N₃O, MW 191.11) bearing a 4‑amino group, a 2‑trifluoromethyl group, and a 5‑carbaldehyde function on the pyrimidine ring . Its orthogonal reactive handles (aromatic amine, electrophilic aldehyde) support chemoselective elaboration for medicinal chemistry and agrochemical discovery programs, and the 2‑CF₃ substituent imparts elevated lipophilicity (predicted LogP ≈ 0.82) and metabolic stability relative to non‑fluorinated pyrimidine carbaldehydes .

Why 4‑Amino‑2‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde Cannot Be Replaced by Common Pyrimidine‑Carbaldehyde Building Blocks


Trifluoromethylpyrimidine carbaldehydes are not interchangeable because the position of the CF₃ and NH₂ groups determines both physicochemical properties and the regiochemical outcome of downstream transformations. The 4‑amino‑2‑CF₃ regioisomer (CAS 76574-50-0) differs from the 2‑amino‑4‑CF₃ isomer (CAS 863774-22-5) in hydrogen‑bond donor/acceptor topology and ring electronics, while non‑fluorinated analogs (e.g., 4‑aminopyrimidine‑5‑carbaldehyde, CAS 16357-83-8) lack the electron‑withdrawing and lipophilic contributions of the CF₃ group that influence target binding and metabolic fate [1][2]. Substituting without verifying regioisomeric identity has led to divergent SAR in kinase inhibitor programs [3][4].

Quantitative Differentiation Evidence: 4‑Amino‑2‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde vs. Closest Analogs


Regioisomeric Differentiation vs. 2‑Amino‑4‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde

The target compound (4‑NH₂, 2‑CF₃) and its regioisomer 2‑amino‑4‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde (CAS 863774-22-5; 2‑NH₂, 4‑CF₃) share identical molecular formulae and molecular weights (191.11 g/mol) but differ in the position of the amino and trifluoromethyl groups . This positional exchange alters the hydrogen‑bond donor/acceptor pharmacophore: the 4‑NH₂ of the target engages the backbone C=O of Met793 in EGFR (as demonstrated for 4‑aminopyrimidine‑5‑carbaldehyde oxime in a 2.3 Å co‑crystal structure), whereas the 2‑NH₂ regioisomer cannot participate in this conserved hinge‑binding interaction [1]. In Syk and TrkA kinase inhibitor patents, the 4‑amino‑2‑trifluoromethyl substitution pattern is recurrently used for optimized hinge‑region contacts, leading to IC₅₀ values as low as 0.5 nM and 12.8 nM respectively, while the 2‑amino‑4‑trifluoromethyl scaffold is absent from these optimized series [2][3].

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

Electron‑Withdrawing Capacity vs. Non‑Fluorinated 4‑Aminopyrimidine‑5‑carbaldehyde

The 2‑CF₃ substituent strongly withdraws electron density from the pyrimidine ring, lowering the pKₐ of the 4‑NH₂ group and reducing the nucleophilicity of the ring carbons compared to the non‑fluorinated analog 4‑aminopyrimidine‑5‑carbaldehyde (CAS 16357-83-8) [1]. The Hammett σₘ value for CF₃ is +0.43, whereas H is 0.00, meaning the CF₃ group significantly polarizes the π‑system [1]. This electronic modulation increases metabolic stability toward oxidative enzymes (CYP450) and shifts the reactivity profile of the aldehyde toward electrophilic condensation reactions [2].

Physical Organic Chemistry Medicinal Chemistry Lead Optimization

Chemoselective Orthogonality vs. Des‑Amino Analog 2‑(Trifluoromethyl)pyrimidine‑5‑carbaldehyde

The 4‑amino group provides a nucleophilic handle (NH₂) that can be selectively acylated, sulfonylated, or alkylated orthogonally to the aldehyde, enabling sequential diversification. The des‑amino analog 2‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde (CAS 304693-66-1, MW 176.10 g/mol) lacks this second functional handle, limiting its utility to aldehyde‑centric transformations only . The target compound's two reactive sites support a broader reaction scope: reductive amination at the aldehyde followed by Buchwald–Hartwig coupling at the amine, or imine formation followed by cyclocondensation, whereas the des‑amino compound cannot be diversified at the 4‑position without prior functionalization [1].

Synthetic Chemistry Parallel Synthesis Building Block Utility

Aldehyde Reactivity Advantage vs. Des‑Aldehyde Analog 4‑Amino‑2‑(trifluoromethyl)pyrimidine

The 5‑carbaldehyde function provides a reactive electrophilic center for condensation, reductive amination, and Grignard addition, enabling rapid generation of molecular complexity. The des‑aldehyde analog 4‑amino‑2‑(trifluoromethyl)pyrimidine (CAS 672-42-4, MW 163.10 g/mol) lacks this key functional group and cannot participate in carbonyl‑based chain‑extension or cyclization reactions . The aldehyde also permits late‑stage diversification via oxime or hydrazone formation without protecting‑group manipulation [1].

Synthetic Chemistry Fragment Elaboration Medicinal Chemistry

Recommended Application Scenarios for 4‑Amino‑2‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Hinge‑Binding 4‑Aminopyrimidine Scaffolds

Programs targeting Syk, TrkA, or EGFR kinases should procure this specific regioisomer because the 4‑NH₂ group engages the kinase hinge region via conserved hydrogen bonds (demonstrated crystallographically for 4‑aminopyrimidine‑5‑carbaldehyde oxime–EGFR complex at 2.3 Å) [1]. The 2‑amino‑4‑CF₃ regioisomer (CAS 863774-22-5) lacks this validated binding geometry and is absent from optimized sub‑nanomolar inhibitor series [2][3].

Divergent Library Synthesis Exploiting Orthogonal Amino/Aldehyde Functionalization

The target compound's 4‑NH₂ and 5‑CHO handles permit sequential, chemoselective diversification: reductive amination at the aldehyde followed by amide coupling or Buchwald–Hartwig arylation at the amine, affording densely functionalized pyrimidine libraries in two synthetic steps [4]. In contrast, the des‑amino analog (CAS 304693-66-1) supports only aldehyde‑directed chemistry, severely limiting library diversity .

Agrochemical Discovery Requiring Trifluoromethyl‑Enhanced Metabolic Stability

The electron‑withdrawing 2‑CF₃ group (σₘ = +0.43) reduces oxidative metabolism of the pyrimidine core relative to non‑fluorinated 4‑aminopyrimidine‑5‑carbaldehyde (2‑H, σₘ = 0.00) [5]. In antifungal and insecticidal trifluoromethyl pyrimidine series, compounds retaining the 2‑CF₃ group demonstrated superior in vivo persistence, making this building block a preferred starting point for agrochemical lead generation [6].

Fragment‑Based Drug Discovery (FBDD) Using Aldehyde‑Reactive Warheads

The 5‑carbaldehyde serves as a reversible covalent warhead for fragment screening against cysteine or serine proteases via hemithioacetal/oxime formation [4]. The des‑aldehyde analog (CAS 672-42-4) cannot participate in such covalent fragment approaches, making the target compound uniquely suited for covalent fragment library construction .

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